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3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid
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Overview
Description
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid is a heterocyclic compound with a fused ring structure. It contains a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction can be carried out in acetic acid or refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are often employed to achieve efficient and sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1,4,5,6,7,8-hexahydroquinoline: This compound has a similar fused ring structure and exhibits diverse biological activities.
1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline: Another related compound with potential therapeutic applications.
Uniqueness
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid is unique due to its specific quinoxaline core, which imparts distinct chemical and biological properties
Biological Activity
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid (CAS No. 1236458-63-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoxaline family and features a hexahydro structure with a carboxylic acid functional group. Its molecular formula is C9H11N3O2, and it has a molar mass of approximately 181.20 g/mol. The presence of the carboxylic acid moiety contributes to its solubility and reactivity, making it a valuable candidate for various biological applications.
- Antimicrobial Activity : Studies have indicated that quinoxaline derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
- Neuroprotective Effects : Research suggests that compounds with a similar structure may act as neuroprotective agents by modulating neurotransmitter systems, particularly through interactions with GABA receptors .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can help mitigate oxidative stress-related damage in cells, thereby providing protective effects in various pathological conditions .
Therapeutic Applications
- Antibacterial Agents : The compound shows promise as an antibacterial agent, potentially useful in treating infections caused by resistant strains of bacteria.
- Neurological Disorders : Its neuroprotective properties may be beneficial in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Antioxidants : As an antioxidant, it could play a role in preventing cellular damage in diseases characterized by oxidative stress.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were recorded at low micromolar levels, indicating strong antibacterial potential .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, the administration of the compound resulted in reduced neuronal cell death and improved cognitive function. Mechanistic studies revealed that it modulated GABAergic signaling pathways, enhancing synaptic plasticity and neuroprotection against excitotoxicity .
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Antibacterial | Inhibition of cell wall synthesis | |
Neuroprotective | Modulation of GABA receptors | |
Antioxidant | Scavenging free radicals |
Table 2: MIC Values Against Various Bacterial Strains
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H2,(H,11,12)(H,13,14) |
InChI Key |
QCKBNQKYOLWEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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